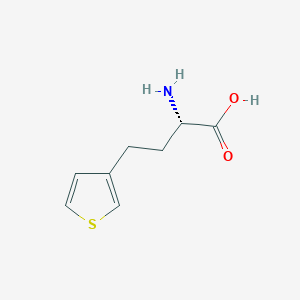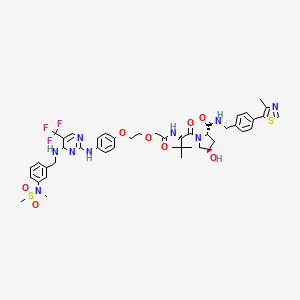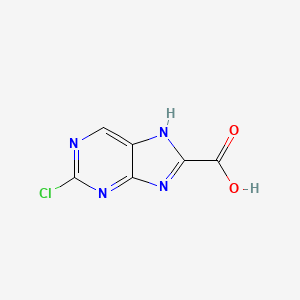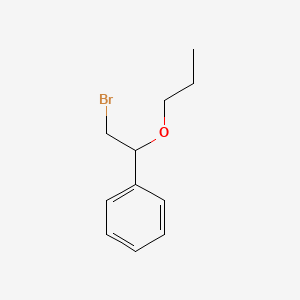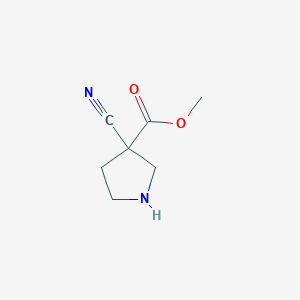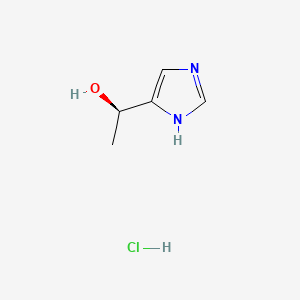
(1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be derived from glyoxal, ammonia, and formaldehyde.
Formation of the Alcohol Group: The imidazole derivative is then subjected to a reduction reaction to introduce the hydroxyl group at the desired position.
Chirality Introduction: The stereochemistry is controlled using chiral catalysts or starting materials to ensure the (1R) configuration.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can undergo reduction to form various hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used to introduce new substituents onto the imidazole ring.
Major Products
Oxidation: Formation of imidazole-4-carboxaldehyde or imidazole-4-carboxylic acid.
Reduction: Formation of 1-(1H-imidazol-4-yl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can act as a ligand for metal ions, forming complexes that are studied for their catalytic properties. It is also investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Imidazole-4-acetic acid: Another imidazole derivative with different functional groups.
Clotrimazole: An antifungal agent with an imidazole ring.
Uniqueness
(1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride is unique due to its specific stereochemistry and the presence of both an imidazole ring and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C5H9ClN2O |
|---|---|
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
(1R)-1-(1H-imidazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-4,8H,1H3,(H,6,7);1H/t4-;/m1./s1 |
Clé InChI |
HXGNFQUIGSRZCC-PGMHMLKASA-N |
SMILES isomérique |
C[C@H](C1=CN=CN1)O.Cl |
SMILES canonique |
CC(C1=CN=CN1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


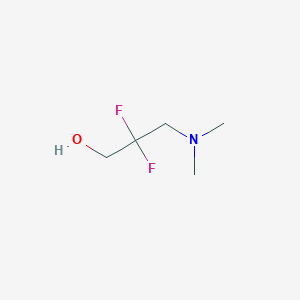


![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)

